molecular formula C10H11NO4 B13046550 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate

5-Ethyl 2-methyl pyridine-2,5-dicarboxylate

Cat. No.: B13046550
M. Wt: 209.20 g/mol
InChI Key: PHUMFKWKFFVNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl 2-methyl pyridine-2,5-dicarboxylate is a pyridine dicarboxylate derivative intended for research applications. Please inquire for detailed specifications, purity, and custom synthesis options. Pyridine-2,5-dicarboxylate esters serve as key intermediates in organic synthesis and medicinal chemistry research. The structure of this compound suggests potential as a precursor for the development of novel heterocyclic compounds or metal-organic complexes. Related pyridine derivatives are known to be synthesized from simple precursors like acetaldehyde and ammonia , and alkylpyridine substructures are frequently explored in pharmaceutical research for their diverse biological activities . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-O-ethyl 2-O-methyl pyridine-2,5-dicarboxylate

InChI

InChI=1S/C10H11NO4/c1-3-15-9(12)7-4-5-8(11-6-7)10(13)14-2/h4-6H,3H2,1-2H3

InChI Key

PHUMFKWKFFVNRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl 2-methyl pyridine-2,5-dicarboxylate can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include a temperature range of 200-300°C and a pressure of 12-13 MPa .

Industrial Production Methods

In industrial settings, the production of 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. This method allows for efficient production with a yield of approximately 70%, along with the formation of small amounts of other pyridine bases .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl 2-methyl pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation and various reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions include nicotinic acid and other derivatives of pyridine, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Ethyl 2-methyl pyridine-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other molecular targets, influencing various biological processes .

Comparison with Similar Compounds

Substituent Variations in Pyridine-2,5-Dicarboxylate Derivatives

Compound Name Substituents (Position) Key Properties/Applications Reference
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate Ethyl (5), methyl (2) High synthetic yield (89%); used in antiproliferative agents
Dibenzyl pyridine-2,5-dicarboxylate Benzyl (2,5) Melting point: 110°C; synthesized via benzylation
Dimethyl pyridine-2,5-dicarboxylate Methyl (2,5) Melting point: 160–163°C; intermediate in antitumor agents
Diethyl 3-methyl-4-oxo-thieno[2,3-b]pyridine-2,5-dicarboxylate Ethyl (2,5), thieno ring Structural analog with sulfur-containing heterocycle

Key Observations :

  • Ester Chain Length : Methyl esters (e.g., dimethyl derivative) exhibit higher melting points (160–163°C) due to crystallinity, while ethyl/methyl combinations (target compound) balance lipophilicity and solubility .
  • Biological Activity: The thienopyridine analog (CB-20, ) acts as a urea transporter inhibitor, highlighting how heterocycle substitution (thieno vs. pyrrolo) dictates pharmacological function .

Key Observations :

  • Multicomponent reactions (e.g., ) achieve higher yields (89%) compared to stepwise alkylation (e.g., 0.23 g in ).
  • Steric hindrance from bulky substituents (e.g., benzyl) may reduce reaction efficiency .

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) IR C=O Stretches (cm⁻¹) NMR Shifts (δ, ppm)
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate Not reported 1739, 1723, 1676 8.23 (Ar-H), 3.49 (OCH3)
Dibenzyl pyridine-2,5-dicarboxylate 110 1730–1710 7.60 (Ar-H), 5.12 (CH2Ph)
Dimethyl pyridine-2,5-dicarboxylate 160–163 1745, 1720 8.50 (Ar-H), 3.90 (OCH3)

Key Observations :

  • Benzyl derivatives show downfield NMR shifts for aromatic protons (δ 7.60) due to electron-withdrawing ester groups .
  • Thienopyridine analogs (e.g., CB-20) exhibit distinct UV-Vis absorption due to extended conjugation .

Biological Activity

5-Ethyl 2-methyl pyridine-2,5-dicarboxylate (EMPD) is an organic compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

EMPD is characterized by its molecular formula C9H11N2O4C_9H_{11}N_2O_4 and features two carboxylate groups at the 2 and 5 positions of the pyridine ring. This specific substitution pattern enhances its reactivity compared to simpler pyridine derivatives. The compound is a colorless liquid with a density of approximately 0.9208 g/cm³, a melting point of -70.3 °C, and a boiling point of 178 °C .

Synthesis

The synthesis of EMPD can be achieved through various methods, including:

  • Condensation Reactions : Utilizing paraldehyde and ammonia.
  • Oxidation : Converting related pyridine derivatives into EMPD.
  • Carboxylation : Introducing carboxyl groups into the pyridine structure.

These methods highlight the compound's versatility as a precursor in organic synthesis .

Biological Activity

The biological activity of EMPD has been studied in several contexts, particularly regarding its potential as a pharmacological agent. Key findings include:

  • Enzyme Inhibition : EMPD exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit aspartate/asparagine-beta-hydroxylase (AspH), which is a target for cancer therapy .
  • Receptor Binding Affinity : Research indicates that structural modifications in pyridine derivatives can significantly alter their affinity for various receptors. For example, compounds similar to EMPD have demonstrated increased selectivity for A3 receptor subtypes .
  • Toxicity Profile : The compound has a moderate toxicity level, with an LD50 value of 368 mg/kg in oral rat studies, indicating caution in handling and application .

Study 1: Inhibition of AspH

A study focused on the inhibition of AspH by EMPD analogs revealed that these compounds could effectively compete with 2-oxoglutarate (2OG) for binding at the active site of AspH. The half-maximum inhibitory concentration (IC50) values were determined through high-throughput assays, demonstrating significant potential for EMPD-related compounds in cancer treatment .

Study 2: Receptor Affinity Modulation

Another investigation examined the structure-activity relationships (SAR) of EMPD derivatives concerning their binding affinities to A3 receptors. The results indicated that specific substitutions on the pyridine ring could enhance receptor selectivity, suggesting avenues for developing targeted therapies .

Comparative Analysis

To better understand the biological activity of EMPD relative to other similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaKey Biological Activity
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate (EMPD) C₉H₁₁N₂O₄Inhibits AspH; moderate toxicity
Nicotinic Acid C₆H₅N₃O₃Essential vitamin; involved in metabolic processes
Pyridine-2-carboxylic Acid C₆H₅NO₂Exhibits anti-inflammatory properties

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